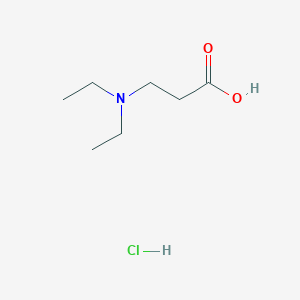

N,N-Diethyl-beta-alanine hydrochloride

Übersicht

Beschreibung

N,N-Diethyl-beta-alanine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N,N-Diethyl-beta-alanine hydrochloride (DEBA) is a derivative of beta-alanine, an amino acid that plays a significant role in various biological processes. This compound has garnered interest due to its potential applications in pharmacology and biochemistry. This article explores the biological activity of DEBA, including its effects on muscle metabolism, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C7H16ClNO2

- Molecular Weight : 181.66 g/mol

- CAS Number : 3084241

DEBA is structurally similar to beta-alanine, which is known for its role in synthesizing carnosine, a dipeptide that acts as a buffer in muscle cells. The mechanism through which DEBA exerts its effects is believed to involve:

- Inhibition of Muscle Fatigue : By increasing carnosine levels, DEBA may enhance the muscle's ability to buffer acid during high-intensity exercise, thereby delaying fatigue.

- Osmoprotective Effects : Similar to other osmoprotective compounds, DEBA may help cells maintain homeostasis under stress conditions.

2. Potential Therapeutic Applications

While direct studies on DEBA are sparse, its structural analogs have been investigated for various therapeutic uses:

- Neuroprotective Effects : Compounds similar to DEBA have shown promise in neuroprotection by modulating neurotransmitter release and reducing oxidative stress.

- Anti-inflammatory Properties : Some derivatives of beta-alanine exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory conditions.

Case Study 1: Exercise Performance Enhancement

In a controlled trial examining the effects of beta-alanine supplementation on exercise performance, participants who received beta-alanine showed significant improvements in endurance and reduced fatigue compared to the placebo group. This suggests that DEBA may similarly enhance performance through increased muscle carnosine levels.

Case Study 2: Osmoprotection in Plants

Research indicates that beta-alanine derivatives are involved in osmoprotection among plants under stress conditions . This property could translate into protective effects in human cells under stress, although more research is needed to confirm this hypothesis.

Safety and Toxicology

The safety profile of this compound is not extensively documented. However, related compounds generally have a favorable safety profile when used within recommended dosages. Toxicological assessments should be conducted to establish safe usage parameters for human applications.

Wissenschaftliche Forschungsanwendungen

Exercise Performance Enhancement

N,N-Diethyl-beta-alanine hydrochloride is primarily studied for its ergogenic effects in sports nutrition. Research indicates that beta-alanine supplementation can significantly improve high-intensity exercise performance by increasing muscle carnosine levels, which act as a buffer against acid build-up during strenuous activity. A meta-analysis revealed a median improvement of 2.85% in exercise performance metrics due to beta-alanine supplementation .

Key Findings :

- Beta-alanine supplementation enhances exercise capacity for durations of 60-240 seconds and beyond .

- The compound has been shown to improve muscle acidosis tolerance and delay fatigue during high-intensity workouts.

Pharmacological Applications

This compound has potential therapeutic uses, particularly in managing inflammatory conditions. Studies suggest that beta-alanine may exhibit anti-inflammatory properties, making it a candidate for treating diseases characterized by chronic inflammation.

Case Study :

- A study on β-alanine's effect on intestinal health demonstrated its ability to modulate immune responses in weaned piglets, indicating potential applications in veterinary medicine and animal nutrition . The addition of β-alanine led to significant reductions in serum immunoglobulin levels, suggesting an immunomodulatory effect.

Industrial Applications

In industrial settings, beta-alanine derivatives are utilized as corrosion inhibitors and in the synthesis of various chemical compounds. For instance, this compound can serve as an anticorrosive agent in plating processes, thereby enhancing the longevity of metal products .

Comparative Data Table

Eigenschaften

IUPAC Name |

3-(diethylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-8(4-2)6-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVHFNAGPZTCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166122 | |

| Record name | N,N-Diethyl-beta-alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15674-67-6 | |

| Record name | β-Alanine, N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15674-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-beta-alanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015674676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-beta-alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-β-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.